4-Methylquinazolin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-6-7-4-2-3-5-8(7)12-9(10)11-6/h2-5H,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDYNDCLJPWKJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10296593 | |
| Record name | 4-methylquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10296593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6141-02-2 | |
| Record name | NSC110275 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110275 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methylquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10296593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Investigations of 4 Methylquinazolin 2 Amine and Analogues
General Principles of SAR in Quinazolinamines
Quinazolinamines, a subset of quinazoline (B50416) derivatives characterized by an amino group typically at the 2-position, serve as a foundational structure for numerous inhibitors targeting enzymes like kinases. The biological activity of these compounds is highly dependent on the nature and position of various substituents on the bicyclic ring system. nih.gov The quinazoline core acts as a scaffold, orienting key functional groups for optimal interaction with the target protein.
Key principles of SAR for quinazolinamines often revolve around modulating the molecule's affinity and selectivity for its biological target. For instance, in the context of kinase inhibitors, the quinazoline ring can mimic the adenine (B156593) region of ATP, allowing it to bind to the enzyme's active site. mdpi.comnih.gov The substituents at various positions then form additional interactions, such as hydrogen bonds or hydrophobic contacts, with specific amino acid residues in the binding pocket. These interactions are critical for determining the compound's potency and its selectivity for the target kinase over other related kinases. nih.gov Structural modifications at the 2-, 4-, 6-, and 7-positions have been shown to be particularly important in fine-tuning the pharmacological profile of quinazolinamine-based compounds. nih.govnih.govnih.gov
Impact of Substituents on Biological Potency and Selectivity
The potency and selectivity of quinazolinamine analogues can be systematically modified by introducing different functional groups at specific positions on the scaffold.
The 2-amino group is a critical feature of the quinazolin-2-amine scaffold. Its hydrogen-bonding capability can be pivotal for anchoring the molecule within the active site of a biological target. The presence and location of a purine (B94841) 2-amino group, for example, can have a profound influence on molecular conformation and interactions. nih.gov Modifications to this amino group, such as alkylation or acylation, can significantly alter the compound's binding affinity and selectivity. While extensive research has focused on other positions, the primary amino group at the C2 position is often considered a key interaction point. In some kinase inhibitor designs, this moiety is crucial for forming hydrogen bonds with the hinge region of the kinase domain.
The 4-position of the quinazoline ring is a common site for substitution and plays a significant role in determining the biological activity and selectivity of its derivatives. nih.gov A wide variety of groups, from small alkyl groups like the methyl in 4-methylquinazolin-2-amine to larger, more complex moieties, have been explored at this position.
Table 1: Effect of C4-Substituents on Quinazoline Activity This table is for illustrative purposes and combines findings from different quinazoline scaffolds.
| C4-Substituent | Target Class | General Effect on Activity |
| Methyl | Various | Serves as a basic scaffold component; activity depends on other substitutions. |
| Anilino | Kinase (EGFR) | Often confers potent inhibitory activity through hydrophobic interactions. nih.gov |
| Morpholinyl | GPCR (MCHR1) | Can lead to antagonist activity; may require stability improvements. nih.gov |
| Piperazinyl | Kinase (KRAS G12C) | Acts as a linker to other functional groups, contributing to binding. nih.gov |
Substituents on the benzene (B151609) portion of the quinazoline core, particularly at the 6- and 7-positions, are instrumental in modulating pharmacological properties. These positions are often solvent-exposed in kinase binding sites, providing an opportunity to introduce groups that can enhance solubility, improve pharmacokinetic properties, or form additional interactions to increase potency and selectivity. nih.govnih.gov
For example, the introduction of small, solubilizing groups like methoxy (B1213986) or methoxyethoxy at the 6- and 7-positions is a common strategy in EGFR inhibitors. chim.it In the development of inhibitors for Receptor-Interacting Protein Kinases 2 and 3 (RIPK2/3), extensive modifications at these positions demonstrated that appropriate substitutions can lead to significant changes in potency and selectivity. nih.gov Similarly, in the pursuit of HER2-selective inhibitors over EGFR, it was found that selectivity depends heavily on the substituents at the C-6 position in combination with the C-4 aniline (B41778) moiety. nih.gov The incorporation of an alkyl-thiobenzothiazole side chain at the 6-position has also been shown to improve biological activity. nih.gov
Table 2: Influence of 6- and 7-Position Substituents on Kinase Selectivity Data synthesized from studies on various quinazoline-based kinase inhibitors.
| Position | Substituent | Target Kinase(s) | Observed Effect | Reference |
| C6 | Alkyl-thiobenzothiazole | EGFR | Improved biological activity | nih.gov |
| C6 / C7 | Methoxy / Methoxyethoxy | EGFR | Common in approved inhibitors for solubility/potency | chim.it |
| C6 / C7 | Various | RIPK2 / RIPK3 | Tuning substitutions can control potency and selectivity | nih.gov |
| C7 | Amide | KRAS G12C | Allows additional interactions, increasing potency and selectivity | nih.gov |
Linker groups are frequently incorporated into quinazolinamine analogues, often attached at the 4- or 6-positions, to connect the core scaffold to other chemical moieties. These linkers can provide conformational flexibility, allowing the molecule to adopt an optimal binding pose. The nature of the linker itself is critical; for example, studies on EGFR inhibitors revealed that urea (B33335) linkers were more favorable for inhibitory activity compared to thiourea-containing derivatives. mdpi.com
The substitution on these linkers, such as the presence of an N-methyl group, can have a significant impact. Methylation can alter the hydrogen-bonding capacity of a nitrogen atom, influence the linker's conformation, and affect the molecule's metabolic stability. For example, in the development of MCHR1 antagonists, an oxymethylene linker was identified as a point for potential improvement to increase plasma stability. nih.gov
Hydrophobic Effects: The introduction of hydrophobic groups can enhance binding to non-polar pockets within a target protein, often leading to increased potency. mdpi.com The phenyl ring of a 4-anilino substituent is a classic example of a hydrophobic moiety that improves binding affinity. nih.gov Fluorine substitutions are also used to increase lipophilicity and can improve metabolic stability and binding interactions. nih.gov
Steric Effects: The size and shape of substituents (steric hindrance) are critical. mdpi.com A bulky group at a certain position might prevent the molecule from fitting into the binding site, leading to decreased activity. Conversely, a well-placed bulky group can enhance selectivity by preventing the inhibitor from binding to off-target proteins with smaller active sites. For instance, replacing a smaller amino acid with a bulkier one in a side chain was found to decrease activity in one study. mdpi.com The orientation of substituents, which can be influenced by steric clashes, also dictates the effectiveness of their interactions with the target. nih.gov
Electronic Effects: The electronic properties of substituents (electron-donating or electron-withdrawing) influence the reactivity and charge distribution of the quinazoline ring system. These properties can affect the strength of hydrogen bonds and other electrostatic interactions with the target. chim.it For example, electron-withdrawing groups on a 4-anilino moiety have been shown to result in better biological activities in some series of compounds. nih.gov
Biological Activity Profiling of 4 Methylquinazolin 2 Amine Derivatives Preclinical Studies
In Vitro Biological Evaluation
The in vitro assessment of 4-methylquinazolin-2-amine derivatives has revealed significant biological activities, particularly in the realms of oncology and microbiology. These laboratory-based studies utilize cellular models to determine the efficacy and mechanisms of action of these compounds at a preclinical level.
Anticancer Activities in Cellular Models
The quinazoline (B50416) core is a well-established pharmacophore in the development of anticancer drugs. uomustansiriyah.edu.iqnih.gov Derivatives of this compound have been synthesized and evaluated for their ability to combat cancer through various mechanisms, including inhibiting cell growth, inducing programmed cell death, and exerting cytotoxic effects on a range of cancer cell lines. nih.govnih.gov
A key indicator of anticancer potential is the ability of a compound to inhibit the proliferation of cancer cells. Several studies have demonstrated that 4-aminoquinazoline derivatives are effective inhibitors of cell proliferation. For instance, a series of novel 4-aminoquinazoline derivatives were synthesized and showed potent antiproliferative activities against a panel of six cancer cell lines: HCT-116, SK-HEP-1, MDA-MB-231, SNU638, A549, and MCF-7. nih.gov One promising compound from this series, designated 6b, effectively inhibited cell proliferation by suppressing PI3Kα kinase activity with an IC₅₀ value of 13.6 nM. nih.gov
Further research into 2-aryl-4-aminoquinazoline derivatives also identified compounds with significant anti-proliferative activity. Compound 9e from this series displayed excellent inhibitory activity against A549, NCI-H460, and H1975 cell lines, with IC₅₀ values of 14.33 µM, 17.81 µM, and 13.41 µM, respectively. nih.gov Similarly, a set of 2-anilino-4-alkylaminoquinazoline derivatives were tested, with compounds 4c and 5b showing the highest inhibitory effects against breast adenocarcinoma (MCF-7), colon cancer (HCT-116), hepatocellular carcinoma (HepG-2), and human skin cancer (HFB4), with IC₅₀ ranges between 9.1–12.0 μg/ml. semanticscholar.org
Another study identified 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine as a potent inhibitor of cell proliferation, with a GI₅₀ of 2 nM in T47D breast cancer cells. researchgate.net
Table 1: Cell Proliferation Inhibition by this compound Derivatives
| Compound ID | Cell Line | IC₅₀ / GI₅₀ | Source |
|---|---|---|---|
| Compound 6b | HCT-116 | 13.6 nM (IC₅₀) | nih.gov |
| Compound 9e | A549 | 14.33 ± 1.16 µM (IC₅₀) | nih.gov |
| Compound 9e | NCI-H460 | 17.81 ± 1.25 µM (IC₅₀) | nih.gov |
| Compound 9e | H1975 | 13.41 ± 1.14 µM (IC₅₀) | nih.gov |
| Compounds 4c & 5b | MCF-7, HCT-116, HepG-2, HFB4 | 9.1–12.0 µg/ml (IC₅₀) | semanticscholar.org |
| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | T47D | 2 nM (GI₅₀) | researchgate.net |
Beyond halting proliferation, a crucial mechanism for anticancer agents is the induction of apoptosis, or programmed cell death. Derivatives of this compound have been shown to be potent inducers of this process. For example, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine was identified as a powerful apoptosis inducer, with an EC₅₀ of 2 nM in a cell-based apoptosis induction assay. nih.gov Another derivative, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, was also found to be a highly active inducer of apoptosis, with an EC₅₀ for caspase activation of 2 nM. researchgate.net
Studies on the synthetic quinazolinyl derivative N-Decyl-N-(2-Methyl-4-Quinazolinyl) Amine (DMQA) revealed its ability to induce apoptosis in the THP-1 leukemia cell line. nih.gov The apoptotic properties were characterized by changes in nuclear morphology, DNA fragmentation, and the cytosolic release of cytochrome c. nih.gov This compound was found to induce apoptosis via the intrinsic, caspase-dependent pathway. nih.gov Similarly, the compound 3-amino-2-methylquinazolin-4(3H)-one demonstrated the ability to induce apoptosis in RD (rhabdomyosarcoma) cells, as evidenced by DNA condensation and fragmentation assays. uomustansiriyah.edu.iq
Further mechanistic studies showed that certain 4-aminoquinazoline derivatives can induce apoptosis through the mitochondrial-dependent pathway. nih.gov The compound 9e from a series of 2-aryl-4-aminoquinazolines was also found to induce remarkable cell apoptosis in A549 cells. nih.gov
The cytotoxic, or cell-killing, effects of this compound derivatives have been evaluated against a variety of human cancer cell lines, including breast (MCF-7), cervical (HeLa), and liver (HepG2) cancer cells.
One study investigated the cytotoxic activity of 3-amino-2-methylquinazolin-4(3H)-one, which inhibited the growth of HeLa, AMN3, HEp-2, Vero, REF, RD, and GB cell lines in varying degrees. uomustansiriyah.edu.iq In another study, a set of 2-anilino-4-alkylaminoquinazoline derivatives were tested for their antitumor activities against four human cancer cell lines, including MCF-7 and HepG-2. semanticscholar.org Compounds 4c and 5b, which had a 4-nitro substitution at the phenyl ring, were found to have the highest inhibitory effects. semanticscholar.org
The human hepatoma HepG2 cell line is a common model for in vitro cytotoxicity studies. nih.govmdpi.com Research has demonstrated that various compounds exhibit dose-dependent cytotoxic effects against HepG2 cells. jksus.org For example, one study found that a benzimidazole (B57391) derivative had a high cytotoxic effect against HepG2 and A549 cancer cell lines with IC₅₀ values of 15.58 and 15.80 µM, respectively. jksus.org While this is not a quinazoline derivative, it highlights the utility of these cell lines in screening for cytotoxic compounds.
Table 2: Cytotoxic Activity (IC₅₀) of Quinazoline Derivatives on Various Cancer Cell Lines
| Compound Class | Cell Line | IC₅₀ Value | Source |
|---|---|---|---|
| 2-anilino-4-alkylaminoquinazoline (4c & 5b) | MCF-7 | 9.1–12.0 µg/ml | semanticscholar.org |
| 2-anilino-4-alkylaminoquinazoline (4c & 5b) | HepG-2 | 9.1–12.0 µg/ml | semanticscholar.org |
| 3-amino-2-methylquinazolin-4(3H)-one | HeLa | Exhibited growth inhibition | uomustansiriyah.edu.iq |
| 3-amino-2-methylquinazolin-4(3H)-one | HEp-2 | Significant growth inhibition | uomustansiriyah.edu.iq |
Antimicrobial Properties
In addition to their anticancer potential, quinazolinone derivatives have been explored for their antimicrobial activities. nih.goveco-vector.commdpi.com The emergence of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents, and the quinazoline scaffold has shown promise in this area. eco-vector.com
Derivatives of this compound have been evaluated for their efficacy against various bacterial strains, including the Gram-positive bacteria Staphylococcus aureus (S. aureus) and Enterococcus faecium (E. faecium). S. aureus, particularly methicillin-resistant S. aureus (MRSA), is a major cause of both hospital and community-acquired infections. nih.gov
A study on arylidene-based quinazolin-4(3H)-one motifs found that 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one emerged as a highly active antibacterial agent, with a minimum inhibitory concentration (MIC) value of 1.95 µg/mL. nih.gov Another study screened a series of new quinazolin-4(3H)-one derivatives and found that several compounds exhibited broad-spectrum antimicrobial potential against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com
Research has shown that certain quinazolin-4(3H)-one derivatives possess pronounced antimicrobial activity against S. aureus. eco-vector.com Enterocins, which are peptides produced by bacteria like Enterococcus faecalis, have also shown activity against staphylococci. nih.gov One study demonstrated that enterocins DD28 and DD93, produced by E. faecalis, exhibited inhibitory activity against an MRSA clinical strain with MIC values of 200 µg/ml. frontiersin.org While not quinazoline derivatives themselves, this highlights the ongoing search for novel agents against these challenging pathogens.
Table 3: Antibacterial Efficacy (MIC) of Quinazoline and Related Compounds
| Compound | Bacterial Strain | MIC Value | Source |
|---|---|---|---|
| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | Not specified | 1.95 µg/mL | nih.gov |
| Enterocin DD28 | MRSA-S1 | 200 µg/ml | frontiersin.org |
| Enterocin DD93 | MRSA-S1 | 200 µg/ml | frontiersin.org |
Antifungal Activity
Derivatives of the quinazoline scaffold have been investigated for their potential as antifungal agents against various pathogenic fungi. Preclinical studies have demonstrated that specific structural modifications to the quinazoline ring system can lead to significant fungicidal or fungistatic effects.
Research into pyrazol-quinazolinone compounds, which integrate a pyrazole (B372694) ring with the quinazolinone core, has shown promising antifungal and antibacterial properties mdpi.com. In one study, four newly synthesized pyrazol-quinazolinone compounds demonstrated significant antifungal activity against seven different phytopathogenic fungi at concentrations of 150 and 300 mg/L mdpi.com. The nature of the substituent on the quinazolinone group was found to influence the activity spectrum. For instance, compounds containing a chlorine atom showed a more pronounced inhibitory effect against Rhizoctonia solani AG1, whereas derivatives with a cyano group were more effective against Fusarium verticillioides, Fusarium oxysporum f. sp. Niveum, and Colletotrichum fructicola mdpi.com. Notably, one of the cyano-substituted compounds exhibited the best inhibitory effect against Fusarium oxysporum f. sp. Niveum, with a 62.42% inhibition rate at a 300 mg/L concentration, marking it as a potential lead compound for managing watermelon Fusarium wilt mdpi.com.
Other related heterocyclic structures, such as quinoxaline (B1680401) derivatives, have also shown potent antifungal effects against Candida species, suggesting the broader potential of nitrogen-containing heterocyclic compounds in antifungal drug discovery nih.gov. Similarly, studies on pyrrolo[1,2-a] quinoline (B57606) derivatives revealed that some compounds displayed good activity in antifungal screenings ijlpr.com.
| Compound Type | Target Fungi | Key Findings | Reference |
|---|---|---|---|
| Pyrazol-quinazolinone (Cyano-substituted) | Fusarium oxysporum f. sp. Niveum | Exhibited 62.42% inhibition at 300 mg/L concentration. | mdpi.com |
| Pyrazol-quinazolinone (Chloro-substituted) | Rhizoctonia solani AG1 | Showed obvious inhibitory effects. | mdpi.com |
| Pyrazol-quinazolinone (Cyano-substituted) | Fusarium verticillioides, Colletotrichum fructicola | Demonstrated better inhibitory effects compared to chloro-substituted analogs. | mdpi.com |
Antiparasitic Activity (e.g., Trypanosoma cruzi)
The quinazoline scaffold has emerged as a promising framework for the development of novel agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. Virtual screening and subsequent chemical synthesis have identified several series of 4-aminoquinazoline derivatives with significant anti-trypanosomal activity.
A collaborative virtual screening effort identified a series of 2-aryl-4-aminoquinazolines with potent activity against T. cruzi. Modifications at the 4-position of the quinazoline core were explored, revealing that lipophilic moieties are crucial for antiparasitic action acs.org. For instance, replacing an aniline (B41778) ring with a pyridine (B92270) ring while maintaining activity demonstrated that the pharmacophore is sensitive to the positioning of heteroatoms acs.org. Further optimization led to a 2-(pyridin-2-yl)quinazoline compound that demonstrated a clear reduction of parasitemia in an in vivo murine model of T. cruzi infection, validating the therapeutic potential of this series acs.orgdndi.org.
Another study focused on quinazoline-2,4,6-triamine derivatives. The bioassays showed that compounds featuring nitrobenzoyl substituents at the 6-position of the quinazoline nucleus were the most potent against both epimastigote and trypomastigote forms of T. cruzi nih.gov. These potent compounds were not toxic to human foreskin fibroblast cells, indicating a high selectivity index and suggesting their potential as antichagasic agents nih.gov. The antiparasitic effect was observed within 24 hours and was sustained for at least five days, suggesting the damage to the parasite was permanent nih.gov.
| Derivative Series | Target | Key Findings | Reference |
|---|---|---|---|
| 2-Aryl-4-aminoquinazolines | T. cruzi (in vivo) | Compound 85 showed a clear reduction of parasitemia in a murine model. | acs.org |
| 2-(Pyridin-2-yl)quinazolines | T. cruzi (in vivo) | Demonstrated efficacy in an in vivo infection model, confirming interest in the series. | dndi.org |
| Quinazoline-2,4,6-triamines (with nitrobenzoyl substituents) | T. cruzi (epimastigotes and trypomastigotes) | Exhibited the most potent antiprotozoal activity and a high selectivity index. | nih.gov |
| 4-N-Aryl and extended linker quinazolines | T. cruzi (in vitro) | Insertion of a methylene (B1212753) linker between the core and aryl group at the 4-position afforded moderate potency. | acs.org |
Anti-inflammatory Effects
Quinazoline derivatives have been extensively studied for their anti-inflammatory properties, with preclinical evidence suggesting mechanisms involving cyclooxygenase (COX) inhibition and modulation of inflammatory pathways.
A novel quinazoline derivative demonstrated significant dose-dependent anti-inflammatory activity in both acute (carrageenan-induced paw edema) and chronic (cotton pellet-induced granuloma) inflammation models in rats jneonatalsurg.com. The efficacy at a 50 mg/kg dose was comparable to the standard anti-inflammatory drug indomethacin (B1671933) jneonatalsurg.com. Mechanistic studies suggest that its anti-inflammatory action may stem from the inhibition of cyclooxygenase and the modulation of inflammatory cytokines jneonatalsurg.com.
In another study, a series of 2-(morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives were synthesized and evaluated as potential selective COX-2 inhibitors nih.gov. Several of these compounds showed a good reduction of rat paw edema in both carrageenan-induced and egg albumin-induced tests, with activity comparable to indomethacin nih.gov. Compound 5d, in particular, was identified as a significantly potent anti-inflammatory agent with substantial COX-2 selectivity nih.gov. The peripheral nature of the inflammation models suggests the utility of these compounds for peripheral inflammation nih.gov.
Furthermore, a library of pyrazolo[1,5-a]quinazoline compounds was screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key pathway in inflammatory responses mdpi.com. This screening identified 13 compounds with anti-inflammatory activity in a human monocytic cell line mdpi.com.
Antidiabetic Potential (e.g., DPP-IV Inhibition)
Inhibition of dipeptidyl peptidase-IV (DPP-IV) is a validated therapeutic strategy for managing type 2 diabetes mellitus. The quinazoline scaffold has been identified as a key motif in the design of potent DPP-IV inhibitors.
A study focused on the design and synthesis of spiro cyclohexane-1,2'-quinazoline derivatives hybridized with various heterocyclic ring systems nih.gov. The enzymatic assay revealed that most of these compounds were exceptionally potent, showing 102-103 folds more activity than the reference drug linagliptin (B1675411). In in vivo oral hypoglycemic activity assays, many of the tested compounds were more potent than sitagliptin (B1680988), exhibiting a rapid onset and a long duration of action extending to 24 hours nih.gov.
Another series of novel 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives were designed and synthesized as DPP-4 inhibitors researchgate.net. The biological evaluation showed that a compound (9i) with a chloro substitution on the phenyl moiety of a 6-bromo quinazoline ring had promising inhibitory activity with an IC50 value of 9.25 ± 0.57 µM. Kinetic studies indicated that this compound acts as a competitive-type inhibitor researchgate.net.
The nitrile group is often utilized as a key pharmacophore in the design of DPP-4 inhibitors, and quinazolinone and its analogs have proven to be effective scaffolds in this area of medicinal chemistry mdpi.com.
| Derivative Series | Activity Metric (IC50) | Comparison to Reference Drug | Reference |
|---|---|---|---|
| Spiro cyclohexane-1,2'-quinazolines | 0.0005-0.0089 nM | 102-103 folds more active than linagliptin (0.77 nM). | nih.gov |
| 4-Aminopiperidin-3,4-dihyroquinazoline-2-uracil (Compound 9i) | 9.25 ± 0.57 µM | Showed promising competitive-type inhibition compared to Sitagliptin. | researchgate.net |
Other Reported Biological Activities
Derivatives of 4-aminoquinazoline have been a cornerstone in the development of antihypertensive agents, primarily acting as α1-adrenoceptor antagonists. Prazosin (B1663645), a well-known antihypertensive drug, features this core structure.
Preclinical research has explored various modifications of this scaffold. A series of N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines were synthesized and tested in spontaneously hypertensive rats nih.gov. Several propanediamine derivatives demonstrated good antihypertensive activity when administered orally. One of the most active derivatives, alfuzosin, was found to have high selectivity for peripheral α1-postjunctional adrenoceptors and was subsequently selected for clinical evaluation nih.gov.
Another study synthesized a series of substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines nih.gov. The hypotensive effects were evaluated in normotensive rats, showing that replacing the furoylpiperazine moiety of prazosin with a substituted piperidine (B6355638) group could be done without losing blood pressure-lowering activity. The nature of the substituent on the piperidine ring significantly influenced both the potency and duration of action. In spontaneously hypertensive rats, two of the new compounds appeared to be even more efficacious antihypertensive agents than prazosin at higher doses nih.gov.
The quinazoline scaffold has also been explored for its antiviral potential, particularly against plant viruses like the Tobacco Mosaic Virus (TMV).
A series of novel 4-thioquinazoline derivatives incorporating a chalcone (B49325) moiety were designed and evaluated for their antiviral activity against TMV mdpi.com. The bioassay results indicated that most of the synthesized compounds exhibited moderate to good anti-TMV activity. Specifically, compounds M2 and M6 showed significant protection activities against TMV in vivo, with 50% effective concentration (EC50) values of 138.1 and 154.8 μg/mL, respectively, which were superior to the commercial agent Ribavirin (436.0 μg/mL) mdpi.com. The inactivation activities of several compounds were also better than that of Ribavirin mdpi.com.
In a related study, 4-oxo-4H-quinoline acylhydrazone derivatives were synthesized and tested nih.gov. Several of these compounds exhibited higher inactive, curative, and protective activities against TMV than ribavirin. Molecular docking studies suggested a strong affinity of the active compounds to the TMV coat protein, and further experiments showed that one derivative could hinder the self-assembly and growth of the virus nih.gov.
Analgesic Effects
Derivatives of the quinazoline scaffold have been investigated for their potential as analgesic agents in preclinical studies. Research has demonstrated that certain structural modifications to the quinazoline ring system can lead to significant pain-relieving properties.
In a study evaluating novel quinazoline benzamide (B126) derivatives, two compounds showed potent analgesic activity in the acetic acid-induced writhing test. eco-vector.com Their efficacy was reported to be 4 to 21 times more potent than the standard reference drugs, indomethacin and diclofenac (B195802) sodium. eco-vector.com Structure-activity relationship (SAR) studies indicated that substitutions on the two phenyl rings of these derivatives enhanced their analgesic effects, possibly due to an increase in their lipophilic character. eco-vector.com
Another study on 2,4,6-trisubstituted-quinazoline derivatives identified four compounds that were more potent analgesic agents than indomethacin. nih.gov Furthermore, seven of the tested compounds exhibited a combined analgesic and anti-inflammatory effect. nih.gov
Thioxoquinazolinone derivatives have also been assessed for their analgesic properties using the Eddy's hot plate method. nih.gov Several of these compounds, including PTQ01, PTQ02, PTQ04, ETQ01, and ETQ02, demonstrated significant analgesic activity when compared to the standard drug pentazocine. nih.gov
Similarly, a series of 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives were tested in various pain models in rodents and showed comparable biological activity to the standard compound, indomethacin. researchgate.net One compound, in particular, was noted for its potent anti-inflammatory and analgesic activity. researchgate.net
The table below summarizes the analgesic activity of selected quinazoline derivatives from various studies.
| Compound Type | Assay Method | Key Findings | Reference Compound(s) |
| Quinazoline benzamide derivatives | Acetic acid-induced writhing test | 4-21 times more potent than reference drugs. | Indomethacin, Diclofenac Sodium |
| 2,4,6-Trisubstituted-quinazoline derivatives | Not specified | Four compounds were more potent than indomethacin. | Indomethacin |
| Thioxoquinazolinone derivatives | Eddy's hot plate method | PTQ01, PTQ02, PTQ04, ETQ01, and ETQ02 showed significant analgesic activity. | Pentazocine |
| 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives | Various pain models in rodents | Comparable biological activity to indomethacin. | Indomethacin |
Modulation of Ion Channels (e.g., ASIC3)
A derivative of this compound, 2-guanidine-4-methylquinazoline (GMQ), has been identified as a modulator of acid-sensing ion channels (ASICs), particularly ASIC3. nih.govresearchgate.net ASICs are neuronal sodium-selective channels that are activated by a drop in extracellular pH and are implicated in pain sensation. researchgate.net
GMQ is notable as one of the first known non-proton activators of ASIC3, capable of opening the channel at a physiological pH of 7.4. researchgate.net This action is significant as ASICs were long thought to be activated solely by protons. researchgate.net The mechanism by which GMQ activates ASIC3 involves altering its pH-dependent gating. researchgate.net Specifically, GMQ shifts the pH dependence of activation for ASIC3 to a more alkaline direction and reduces the steepness of the activation curve. eurekaselect.com It also causes an acidic shift in the pH dependence of inactivation for ASIC1a, -1b, -2a, and -3. researchgate.net For ASIC3, this results in an overlap of the activation and inactivation curves at pH 7.4, creating a "window current". researchgate.net
Studies have shown that at a concentration of 1 mM, the GMQ-induced current in cells expressing ASIC3 is a fraction of the peak current induced by a pH of 5. researchgate.net The EC50 for GMQ to activate ASIC3 at pH 7.4 is 1.83 ± 0.97 mM. eurekaselect.com It has been suggested that GMQ and the known ASIC channel blocker amiloride (B1667095) act through a common binding site that is distinct from the acidic pockets of the channel. nih.gov
The modulation of ASIC3 by GMQ has been linked to nocifensive behavior in mice, indicating its role in pain pathways. mdpi.com The activation of ASIC3 channels by compounds like GMQ can induce pain-related responses. mdpi.com
In Vivo Efficacy Studies in Animal Models
The therapeutic potential of this compound derivatives has been further explored through in vivo studies in various animal models, assessing their antitumor efficacy and activity in specific infections.
Antitumor Efficacy in Mouse Xenograft Models
Several derivatives of this compound have demonstrated significant antitumor activity in mouse xenograft models.
One promising anticancer lead, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, was shown to inhibit tumor growth by 62% in mice at a dose of 1.0 mg/kg without observable signs of toxicity. frontiersin.org In a dose-dependent study using NCI-H460 xenograft tumors, this compound showed tumor growth inhibition rates of 17.8%, 36.8%, and 61.9% at doses of 0.25, 0.5, and 1.0 mg/kg, respectively. eurekaselect.com The inhibition at the 1.0 mg/kg dose was comparable to that of paclitaxel (B517696) at a 15 mg/kg dose. eurekaselect.com
Another study focused on a series of novel 2-amino-4-methylquinazoline derivatives as PI3K inhibitors. nih.gov Lead optimization resulted in compounds with robust in vivo antitumor efficacy. nih.gov Two of these compounds, 37 and 43, demonstrated improved brain penetration and in vivo efficacy in an orthotopic glioblastoma xenograft model. nih.gov
Furthermore, a novel series of substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines were synthesized and evaluated. acs.org The most potent compound, 7a, significantly inhibited tumor growth in HepG2 xenograft models without causing significant loss of body weight. acs.org
The compound 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (2b) was found to be efficacious in both the MX-1 human breast and PC-3 prostate cancer mouse models. mdpi.com
The table below summarizes the in vivo antitumor efficacy of selected this compound derivatives.
| Compound | Xenograft Model(s) | Key Efficacy Findings |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | NCI-H460 | 61.9% tumor growth inhibition at 1.0 mg/kg. eurekaselect.com |
| 2-amino-4-methylquinazoline derivatives (compounds 37 and 43) | Orthotopic glioblastoma | Demonstrated in vivo efficacy with improved brain penetration. nih.gov |
| N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amine (7a) | HepG2 | Significantly inhibited tumor growth without significant body weight loss. acs.org |
| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (2b) | MX-1 human breast, PC-3 prostate | Efficacious in both models. mdpi.com |
Preclinical Assessment of Drug-like Properties and Metabolic Stability
The development of clinically viable drugs requires favorable pharmacokinetic properties. Preclinical assessments of this compound derivatives have included the evaluation of their drug-like properties and metabolic stability.
For the antitumor compound 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a suitable balance between aqueous solubility and lipophilicity was reported. frontiersin.org This compound also exhibited moderate metabolic stability, with a half-life of 55 minutes in human liver microsomes. eurekaselect.com
In the development of novel 2-amino-4-methylquinazoline derivatives as PI3K inhibitors, lead optimization led to compounds with favorable pharmacokinetic profiles. nih.gov Preliminary safety assessments for these compounds included evaluations of hERG channel inhibition, Ames testing for mutagenicity, and cytochrome P450 inhibition, all of which are crucial for determining their toxicological properties. nih.gov
The table below presents some of the reported preclinical properties for selected this compound derivatives.
| Compound | Property Assessed | Finding |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Metabolic Stability | Moderate stability with a half-life of 55 minutes in human liver microsomes. eurekaselect.com |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Physicochemical Properties | Suitable balance between aqueous solubility and lipophilicity. frontiersin.org |
| 2-amino-4-methylquinazoline derivatives | Pharmacokinetics | Lead optimization resulted in compounds with favorable PK profiles. nih.gov |
| 2-amino-4-methylquinazoline derivatives | Preliminary Safety | Characterized for hERG channel inhibition, mutagenicity (Ames test), and CYP450 inhibition to assess toxicological properties. nih.gov |
Mechanistic Studies of Biological Activity
Molecular Target Identification and Validation
Research into the derivatives of 4-methylquinazolin-2-amine has identified several molecular targets, primarily enzymes that are critical in disease progression, particularly in cancer and metabolic disorders. The validation of these targets has been achieved through extensive enzyme inhibition studies, which measure the potency and selectivity of these compounds.
Dipeptidyl peptidase-4 (DPP-IV) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones like GLP-1. Inhibition of DPP-IV is an established therapeutic strategy for managing type 2 diabetes. The 4-methylquinazoline (B149083) moiety is a key structural feature in several potent DPP-IV inhibitors. For instance, the FDA-approved drug Linagliptin (B1675411), chemically described as 8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydropurine-2,6-dione, incorporates the (4-methyl-quinazolin-2-yl)methyl group. mdpi.com This highlights the significance of the scaffold in designing effective DPP-IV inhibitors.
Further research has explored other quinazolinone derivatives for DPP-IV inhibition. A series of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives were synthesized and showed good inhibitory activity against the DPP-4 enzyme, with IC50 values ranging from 1.4621 to 6.7805 µM. nih.gov Although less potent than the reference standard sitagliptin (B1680988) (IC50: 0.0236 µM), these findings confirm the potential of the quinazolinone core in targeting DPP-IV. nih.gov
Table 1: DPP-IV Inhibitory Activity of Selected Quinazolinone Derivatives
| Compound | Structure | IC50 (µM) nih.gov |
| 5a | 2-({2-[(diethylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile | 4.6512 |
| 5b | 2-({2-[(dipropylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile | 6.7805 |
| 5c | 2-({2-[(pyrrolidin-1-yl)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile | 1.6333 |
| 5d | 2-({2-[(morpholin-4-yl)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile | 1.4621 |
| Sitagliptin (Reference) | 0.0236 |
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its hyperactivation is a common feature in many cancers. rsc.orgresearchgate.net Consequently, PI3K has become a major target for cancer drug development. A series of novel 2-amino-4-methylquinazoline derivatives have been discovered as highly potent class I PI3K inhibitors. rsc.org Through scaffold hopping and lead optimization, compounds with nanomolar PI3K potencies and significant antiproliferative activities were developed. rsc.orgrsc.org
These derivatives demonstrated marked activity against various cancer cell lines and showed robust in vivo antitumor efficacy. rsc.org Notably, certain compounds also exhibited improved brain penetration, suggesting potential for treating brain tumors like glioblastoma. rsc.org Another study focused on 4-methylquinazoline derivatives for the potential treatment of idiopathic pulmonary fibrosis (IPF), a progressive lung disease where the PI3K pathway is implicated. nih.gov These compounds were found to be highly potent PI3K inhibitors that significantly suppressed the phosphorylation of downstream effectors. nih.gov
Table 2: PI3K Inhibitory Activity and Antiproliferative Effects of Selected 2-Amino-4-methylquinazoline Derivatives
| Compound | PI3Kα IC50 (nM) rsc.org | Antiproliferative Activity (GI50, µM) rsc.org |
| U87MG (Glioblastoma) | ||
| 19 | 4.6 | 0.16 |
| 20 | 1.9 | 0.17 |
| 37 | 1.8 | 0.12 |
| 43 | 1.5 | 0.13 |
Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of DNA, RNA, and proteins, making it a key target for anticancer and antimicrobial agents. google.comwikipedia.org DHFR inhibitors, known as antifolates, disrupt the folate metabolism pathway, leading to impaired DNA synthesis and cell death. wikipedia.org The quinazoline (B50416) scaffold has been utilized to design novel DHFR inhibitors.
A study focused on designing a new series of 4(3H)-quinazolinone analogs to mimic the structure of methotrexate, a well-known DHFR inhibitor. rjpbr.com Several of these synthesized compounds were evaluated for their ability to inhibit mammalian DHFR. The most active compounds demonstrated potent inhibition with IC50 values in the sub-micromolar range. rjpbr.com Molecular modeling studies confirmed that these compounds could fit within the active site of human DHFR, validating the quinazoline structure as a viable pharmacophore for DHFR inhibition. rjpbr.com
Table 3: DHFR Inhibitory Activity of Selected 4(3H)-Quinazolinone Analogs
| Compound | DHFR IC50 (µM) rjpbr.com |
| 28 | 0.5 |
| 30 | 0.4 |
| 31 | 0.4 |
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a crucial role in regulating cell growth and proliferation. Overexpression of EGFR is common in many solid tumors, making it a prime target for cancer therapy. A series of 4-anilinoquinazolines have been identified as potent and selective inhibitors of EGFR tyrosine kinase. nih.gov These compounds act as competitive inhibitors with respect to ATP and are non-competitive with the substrate. nih.gov
Structure-activity relationship studies revealed that small, non-polar substituents on the aniline (B41778) ring enhance inhibitory potency. nih.gov Further development of 4-anilinoquinazoline (B1210976) derivatives has led to compounds with significant inhibitory activity against both EGFR and other related kinases like VEGFR-2. For example, compounds 15a and 15b showed potent dual inhibition with IC50 values in the sub-micromolar range for both enzymes. nih.gov
Table 4: EGFR Tyrosine Kinase Inhibitory Activity of Selected Quinazoline Derivatives
| Compound | Target Kinase | IC50 nih.govnih.gov |
| 4-(3-chloroanilino)quinazoline (CAQ) | EGFR | ~20 nM |
| 15a | EGFR | 0.13 µM |
| VEGFR-2 | 0.56 µM | |
| 15b | EGFR | 0.15 µM |
| VEGFR-2 | 1.81 µM |
Poly (ADP-ribose) Polymerase (PARP) Inhibition: PARP is a family of enzymes critical for DNA repair. mdpi.com Inhibiting PARP, particularly in cancers with existing DNA repair defects, is a successful therapeutic strategy. The quinazoline scaffold has been extensively explored for developing PARP inhibitors. Several studies have reported on quinazolinone, quinazoline-2,4-dione, and 4-hydroxyquinazoline (B93491) derivatives as potent PARP-1 and PARP-2 inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range. rsc.orgnih.gov For example, one quinazolinone derivative (Compound 12c) showed an IC50 of 30.38 nM against PARP-1, comparable to the approved drug Olaparib. rsc.org Another derivative, Compound 11, demonstrated strong potentiation of the cytotoxicity of temozolomide (B1682018) in a xenograft tumor model. rsc.org
Table 5: PARP Inhibitory Activity of Selected Quinazoline Derivatives
| Compound Class | Compound | Target | IC50 rsc.orgrsc.orgmdpi.com |
| Quinazolinone | 12c | PARP-1 | 30.38 nM |
| Quinazoline-2,4-dione | 11 | PARP-1 | <10 nM (approx.) |
| 4-Hydroxyquinazoline | B1 | PARP-1 | 63.81 nM |
| Reference | Olaparib | PARP-1 | 27.89 nM |
Thymidylate Synthase (TS) Inhibition: Thymidylate synthase is another crucial enzyme for DNA synthesis, and its inhibition is a key mechanism for several anticancer drugs. nih.gov Quinazoline-based antifolates have been designed as TS inhibitors. One study reported on 2-desamino-10-propargyl-5,8-dideazafolic acid, a quinazoline derivative, which was found to be a potent TS inhibitor and was 8.5-fold more active in cell culture (ID50 of 0.4 µM) than its 2-amino counterpart, likely due to increased cellular penetration. nih.gov
COX-1, COX-2, and 5-LOX Inhibition: Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid pathway, leading to the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes, respectively. nih.gov Dual inhibition of COX and LOX is considered a promising strategy for developing safer anti-inflammatory drugs. bohrium.com However, based on a review of the available scientific literature, the this compound scaffold has not been a primary focus of research for the development of inhibitors targeting COX-1, COX-2, or 5-LOX enzymes.
Receptor Binding and Modulation
The quinazoline scaffold, a core component of this compound, has been identified in derivatives that exhibit significant receptor binding and modulation capabilities. Studies have shown that compounds with this core structure can act on various receptors within the central nervous system.
For instance, certain quinazolin-4-one derivatives have been developed as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7). nih.gov One such compound, 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (ALX-171), demonstrated an IC50 value of 6.14 µM for mGlu7 inhibition. nih.gov This modulation of mGlu7, a receptor expressed in brain regions associated with cognition and emotion, suggests a potential mechanism for influencing glutamatergic neurotransmission. nih.gov
Furthermore, the quinazoline derivative CR4056 (2-phenyl-6-(1H-imidazol-1yl)quinazoline) has been identified as a ligand for the imidazoline-2 receptor (I2R) that also modulates N-methyl-D-aspartate (NMDA) receptor activity. nih.gov Research on primary cortical neurons showed that CR4056 decreases the current elicited by NMDA and glycine (B1666218) in a dose-dependent manner, with a calculated IC50 of 5.3 ± 0.1 µM. nih.gov This interaction is particularly potent on NMDA receptors containing the GluN2B subunit, which is often implicated in chronic pain conditions. nih.gov These findings illustrate that the quinazoline structure can serve as a template for compounds that bind to and modulate key neurological receptors.
Interaction with Cellular Pathways (e.g., inflammatory pathways)
Derivatives of quinazolin-2-amine have been shown to interact directly with significant cellular signaling pathways, most notably those involved in inflammation. The nuclear factor kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, and its inhibition is a key strategy for developing anti-inflammatory therapies. nih.gov
A study focusing on fluorine-substituted benzo[h]quinazolin-2-amine derivatives identified compounds with potent anti-inflammatory activity linked to NF-κB inhibition. nih.gov One promising derivative, compound 8c , was found to significantly reduce the phosphorylation of IκBα and p65, which are key steps in the activation of the NF-κB pathway. nih.gov By inhibiting this pathway, the compound effectively suppresses the inflammatory cascade. The study also noted that compound 8c markedly decreased the production of reactive oxygen species (ROS) and downregulated the expression of components of the NLRP3 inflammasome, including NLRP3, ASC, and caspase-1. nih.gov This demonstrates a multi-level interaction with cellular inflammatory machinery, positioning the quinazoline-2-amine scaffold as a promising backbone for novel anti-inflammatory agents. nih.gov
Investigation of Molecular Mechanisms
Inhibition of Tubulin Polymerization
A primary molecular mechanism identified for quinazoline derivatives is the inhibition of tubulin polymerization, a process crucial for cell division, motility, and structure. nih.govnih.gov By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis, making them a focus of anticancer research. nih.govacs.org
Several studies have demonstrated that N-aryl-quinazoline-4-amine derivatives target the colchicine (B1669291) binding site on tubulin. nih.govnih.gov This interference with tubulin assembly disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase. acs.orgacs.org
One highly potent derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (compound 5f ), exhibited significant inhibition of tubulin assembly with an IC50 value of 0.77 µM. nih.govacs.org This was coupled with substantial inhibition of colchicine binding to tubulin (99% at 5 µM). nih.govacs.org The potent cytotoxic activity of this compound, with GI50 values in the low nanomolar range (1.9–3.2 nM), is directly linked to its ability to disrupt microtubule formation. acs.orgacs.org
| Compound | Description | Tubulin Polymerization IC50 (µM) | Reference |
|---|---|---|---|
| Compound 5f | 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | 0.77 | nih.govacs.org |
| CA4 | Combretastatin A4 (Reference Compound) | 0.96 | acs.org |
Modulation of Amyloid Aggregation
The quinazoline framework has also been investigated for its potential to modulate the aggregation of amyloid-beta (Aβ) peptides, a pathological hallmark of Alzheimer's disease. nih.gov The development of small molecules that can inhibit or alter the kinetics of Aβ aggregation is a key therapeutic strategy. mdpi.com
A study of isomeric 2,4-diaminoquinazoline (DAQ) derivatives revealed their anti-aggregation potential towards both Aβ40 and Aβ42. nih.gov The structure-activity relationship showed that substitutions on the amino groups were critical for activity. The N4-isomer 3k (N4-(4-bromobenzyl)quinazoline-2,4-diamine) was identified as a highly potent inhibitor of Aβ40 aggregation with an IC50 of 80 nM. nih.gov In contrast, the corresponding N2-isomer 4k (N2-(4-bromobenzyl)quinazoline-2,4-diamine) was a more effective inhibitor of Aβ42 aggregation (IC50 = 1.7 µM) and also demonstrated dual inhibition of both Aβ40 and Aβ42. nih.gov Transmission electron microscopy studies confirmed that these compounds were capable of preventing the formation of Aβ aggregates. nih.gov
| Compound | Description | Aβ40 Aggregation IC50 | Aβ42 Aggregation IC50 | Reference |
|---|---|---|---|---|
| Compound 3k | N4-(4-bromobenzyl)quinazoline-2,4-diamine | 80 nM | 14.8 µM | nih.gov |
| Compound 4k | N2-(4-bromobenzyl)quinazoline-2,4-diamine | 1.7 µM | 1.7 µM | nih.gov |
| Curcumin | Reference Compound | 1.5 µM | 3.1 µM | nih.gov |
Tumor-Vascular Disrupting Mechanisms
The ability of certain quinazoline derivatives to inhibit tubulin polymerization directly contributes to another important anticancer mechanism: the disruption of tumor vasculature. nih.govmdpi.com These compounds can act as tumor-vascular disrupting agents (VDAs), which selectively target and destroy the established blood vessels within a tumor. mdpi.comdntb.gov.ua
Unlike angiogenesis inhibitors that prevent the formation of new blood vessels, VDAs act on the existing, often poorly formed, tumor neovasculature. nih.govnih.gov The mechanism involves the disruption of the microtubule cytoskeleton within tumor endothelial cells. mdpi.com This leads to changes in cell shape, increased vascular leakage, and ultimately a rapid collapse of the tumor's blood supply. nih.govmdpi.com The resulting shutdown in blood flow causes extensive tumor cell death through necrosis and apoptosis. nih.gov
The potent tubulin inhibitor 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one has been identified as a novel tubulin-binding tumor-VDA. nih.gov Mechanistic studies on xenograft tumor tissues confirmed that this compound not only inhibited tumor cell proliferation and induced apoptosis but also effectively disrupted the tumor vasculature. nih.gov This dual action of direct cytotoxicity and vascular disruption makes such quinazoline derivatives powerful candidates for cancer therapy. nih.gov
Computational and Theoretical Chemistry Applications
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode of a ligand to a protein's active site.
Molecular docking studies of 4-methylquinazolin-2-amine derivatives have been instrumental in elucidating their binding interactions with various biological targets. For instance, in studies involving Phosphatidylinositol 3-Kinase (PI3K), the 2-amino-4-methylquinazoline core has been shown to form crucial hydrogen bonds within the ATP-binding site. The polar pyrimidylamino group, along with the adjacent nitrogen, typically engages in hydrogen bonding with key residues such as Val851. researchgate.net
In the context of antimicrobial research, derivatives of 3-(arylidene-amino)-2-methyl quinazolin-4(3H)-one have been docked into the active site of the DNA gyrase enzyme to understand their intermolecular interactions. nih.gov Similarly, N-Methyl-2,3-dihydroquinazolin-4-ones linked with 1,3-thiazole hybrids have been docked with penicillin-binding protein 2a. These studies reveal that the quinazolinone core can establish multiple interactions, including hydrogen bonds and hydrophobic interactions, which are critical for its inhibitory activity. For example, specific derivatives were observed to interact with amino acids such as Agn104, Lys273, and Tyr297. semanticscholar.org
Furthermore, studies on quinazolinone derivatives targeting the NF-κB receptor have identified two potential binding sites. The interactions are predominantly hydrogen bonding with residues like Ser240, Lys241, Asn247, Asp271, and Arg305. The carbonyl and amino groups of the quinazolinone scaffold play a significant role in forming these hydrogen bonds. nih.gov
Computational docking is a valuable tool for predicting the binding affinity and orientation of ligands within a target's active site. For derivatives of 4-anilinoquinazoline (B1210976), docking studies against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have successfully predicted binding energies and inhibition constants. For example, a potent derivative showed binding energies of -6.39 kcal/mol for EGFR and -8.24 kcal/mol for VEGFR-2. ijcce.ac.irijcce.ac.ir This data helps in understanding the preferential binding and potency of the designed compounds.
The orientation of the ligand is crucial for its activity. Docking simulations of 2-amino-4-methylquinazoline derivatives within the PI3K active site have demonstrated how the core structure orients itself to facilitate key interactions. researchgate.net The predicted orientation helps in rationalizing the structure-activity relationships and in designing more potent inhibitors.
Molecular docking provides detailed insights into the active site of target proteins and the specific interactions with amino acid residues. For this compound derivatives targeting PI3K, docking analysis revealed that the N-heterocyclic core is directly involved in binding to the kinase through key hydrogen bond interactions. researchgate.net
In studies targeting dipeptidyl peptidase IV (DPP-IV), it has been shown that inhibitors with a quinazoline (B50416) scaffold can form salt bridges with residues like Glu205/Glu206 and hydrogen bonds with Tyr662, which are essential for the enzyme's activity. tdx.cat
The table below summarizes key amino acid interactions for various quinazolinone derivatives with their respective targets, as identified through molecular docking studies.
| Target Protein | Interacting Amino Acid Residues | Type of Interaction |
| Phosphatidylinositol 3-Kinase (PI3K) | Val851 | Hydrogen Bond |
| Penicillin-binding protein 2a | Agn104, Lys273, Tyr297 | Not specified |
| NF-κB | Ser240, Lys241, Asn247, Asp271, Arg305 | Hydrogen Bond |
| Dipeptidyl peptidase IV (DPP-IV) | Glu205, Glu206, Tyr662 | Salt Bridge, Hydrogen Bond |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties.
DFT calculations are frequently employed to analyze the electronic structure of quinazoline derivatives, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and stability of a molecule. irjweb.com A smaller HOMO-LUMO gap suggests higher reactivity. irjweb.com
For various quinazolin-4(3H)-one derivatives, DFT calculations at the B3LYP/6–31G* level have been used to optimize ground-state geometries and calculate electronic properties. semanticscholar.org The energies of HOMO and LUMO are used to derive global reactivity descriptors. Studies have shown that the charge transfer within the molecule is confirmed by the calculated HOMO and LUMO energies. iaea.org
The table below presents representative HOMO and LUMO energies and the corresponding energy gap for a quinazolinone derivative, illustrating the application of DFT in electronic structure analysis.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | -6.2967 | -1.8096 | 4.4871 |
Data is illustrative for a related heterocyclic compound to demonstrate the output of DFT calculations as specific data for this compound was not available in the search results. irjweb.com
DFT calculations are a powerful tool for predicting the molecular reactivity of compounds. Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), global softness (S), and electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. ijcce.ac.ir These descriptors provide insights into the chemical behavior of the molecule. For instance, chemical hardness is a measure of resistance to change in the electron distribution, with harder molecules having a larger HOMO-LUMO gap and being less reactive. pmf.unsa.ba
The reactivity of quinoline (B57606) and quinazoline derivatives has been investigated using DFT methods. researchgate.netnih.gov By calculating these reactivity descriptors, researchers can predict the potential of these molecules to participate in chemical reactions, which is crucial for understanding their biological activity and metabolic pathways. For example, the analysis of reactivity descriptors for dihydrothiouracil-based indenopyridopyrimidine derivatives was performed at the B3LYP/6-311++G(d,p) level to understand their reactivity changes in different phases. nih.gov
The following table lists some of the key molecular reactivity descriptors that are typically calculated using DFT.
| Descriptor | Formula | Significance |
| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Tendency to attract electrons |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to deformation of electron cloud |
| Global Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Propensity to accept electrons |
Activation Energy Calculations for Reaction Mechanisms
Computational chemistry offers powerful tools for elucidating the pathways of chemical reactions by calculating the energy profiles of potential mechanisms. This includes the identification of transition states and the calculation of activation energies, which are critical barriers that determine reaction rates. Synthetic routes to 2-aminoquinazolines, the core scaffold of this compound, often involve multi-step processes such as acid-mediated [4+2] annulation or cyclization reactions mdpi.com. While these synthetic methods are well-documented, specific computational studies detailing the activation energy barriers for the formation of this compound were not prominently available in the surveyed literature. Theoretical investigations, typically employing Density Functional Theory (DFT), would be necessary to map the potential energy surface, characterize the transition state structures, and quantify the activation energies involved in its synthesis. Such calculations would provide a deeper, quantitative understanding of the reaction kinetics and help optimize synthetic conditions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
While specific QSAR models focused exclusively on this compound are not extensively detailed in the literature, a wealth of research on analogous quinazoline derivatives provides a robust framework for understanding the structural requirements for their biological activity, particularly as enzyme inhibitors frontiersin.orgjbclinpharm.orgtandfonline.comsphinxsai.comijper.orgnih.gov. QSAR studies establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activities, enabling the prediction of potency for novel molecules.
QSAR studies on quinazoline derivatives, particularly those targeting protein kinases like the Epidermal Growth Factor Receptor (EGFR), have successfully correlated specific structural features with inhibitory activity. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are frequently employed. These models demonstrate that substitutions on the quinazoline core and its associated phenyl rings significantly influence biological function frontiersin.orgtandfonline.comijper.org. For instance, in series of 4-anilinoquinazoline EGFR inhibitors, the nature of substituents at the 4-position of the quinazoline ring has been shown to be a key determinant of activity nih.gov. The steric bulk, electrostatic properties, and hydrophobicity of these substituents directly impact the binding affinity of the molecule to its biological target.
The development of statistically robust QSAR models is a primary goal for predicting the activity of new compounds. These models are built using a "training set" of compounds with known activities and are then validated using an external "test set" to assess their predictive power.
Several studies on quinazoline derivatives have yielded models with high predictive accuracy. The statistical significance of these models is typically evaluated using parameters such as the cross-validated correlation coefficient (q²), the conventional correlation coefficient (r² or R²), and the predictive correlation coefficient for the external test set (pred_r²). A high q² value (typically > 0.5) indicates good internal predictive ability, while a high r² value (close to 1.0) shows a strong correlation between experimental and predicted activities for the training set.
Table 1: Statistical Validation Parameters from 3D-QSAR Studies on Quinazoline Derivatives
| Model Type | Target | q² (Cross-validated r²) | r² (Non-cross-validated) | pred_r² (External Test Set) | Reference |
|---|---|---|---|---|---|
| CoMFA | EGFR | 0.608 | 0.979 | Not Reported | frontiersin.org |
| CoMFA | EGFR | 0.681 | 0.844 | 0.8702 | tandfonline.com |
| CoMSIA | EGFR | 0.643 | 0.874 | 0.6423 | tandfonline.com |
| kNN-MFA | EGFR | 0.846 | Not Reported | 0.8029 | jbclinpharm.org |
| CoMFA | EGFR | 0.757 | 0.925 | Not Reported | ijper.org |
| CoMSIA | EGFR | 0.524 | 0.855 | Not Reported | ijper.org |
These validated models serve as powerful tools for the virtual screening and design of new quinazoline-based inhibitors with potentially enhanced potency frontiersin.orgjbclinpharm.org.
Descriptor analysis is a critical component of QSAR, identifying the key physicochemical properties that govern biological activity. In CoMFA and CoMSIA studies, these descriptors are represented as 3D contour maps, which visualize regions where specific properties are favorable or unfavorable for activity.
Steric Descriptors : These maps highlight areas where bulky substituents increase or decrease activity. For many quinazoline kinase inhibitors, specific regions around the scaffold require optimally sized groups to ensure a snug fit within the receptor's binding pocket frontiersin.orgsphinxsai.com.
Electrostatic Descriptors : These maps indicate where positive or negative electrostatic potentials are beneficial. The placement of electron-donating or electron-withdrawing groups can be guided by these maps to enhance interactions with key amino acid residues frontiersin.orgjbclinpharm.orgsphinxsai.com.
Hydrophobic Descriptors : Lipophilicity is a crucial factor. Contour maps often reveal that hydrophobic groups are favored in certain areas to interact with nonpolar pockets of the target protein, while hydrophilic groups are preferred in other regions to form hydrogen bonds frontiersin.orgsphinxsai.comijper.org.
Hydrogen Bond Donor/Acceptor Descriptors : These maps identify key locations where hydrogen bond donor or acceptor functionalities can form crucial interactions with the target, significantly enhancing binding affinity sphinxsai.comijper.org.
Through the analysis of these descriptors, researchers can make informed decisions on how to modify lead compounds, such as this compound, to improve their biological profiles.
Pharmacophore Modeling and Identification
Pharmacophore modeling is another essential computational technique used to identify the three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model serves as a 3D template for designing or searching for new active compounds.
For the quinazoline class, pharmacophore models have been successfully developed to characterize their interactions with various targets. These models typically consist of features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR) tku.edu.tw.
For example, a pharmacophore model developed for 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors identified a hypothesis consisting of three hydrophobic features and one hydrogen bond donor function tku.edu.tw. Similarly, studies on pyrazolylaminoquinazoline derivatives as Fibroblast Growth Factor Receptor 2 (FGFR2) inhibitors generated robust pharmacophore models featuring a combination of hydrogen bond acceptors, donors, and aromatic rings. These models revealed that the 2-amino group and the nitrogen atoms within the quinazoline ring system are critical for forming hydrogen bonds with key residues like Alanine 567 in the FGFR2 binding site.
Table 2: Common Pharmacophoric Features Identified for Quinazoline-Based Inhibitors
| Feature Type | Description | Role in Binding |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | An atom with a lone pair of electrons (e.g., N in the quinazoline ring). | Forms hydrogen bonds with donor residues in the target protein. |
| Hydrogen Bond Donor (HBD) | An atom with an attached hydrogen (e.g., the N-H of the 2-amino group). | Forms hydrogen bonds with acceptor residues in the target protein. |
| Hydrophobic Region (HY) | A nonpolar region of the molecule (e.g., the benzene (B151609) part of the quinazoline). | Engages in van der Waals and hydrophobic interactions with nonpolar pockets of the target. |
These validated pharmacophore models are invaluable for virtual screening campaigns to identify novel scaffolds and for guiding the lead optimization process to enhance the potency and selectivity of compounds based on the this compound framework.
Advanced Analytical Techniques for Characterization and Quantification in Research
Spectroscopic Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the chemical environments of its constituent atoms. While comprehensive spectral data for 4-Methylquinazolin-2-amine is not extensively published, analysis of closely related derivatives, such as N-benzyl-4-methylquinazolin-2-amine, provides valuable insights into the expected chemical shifts for the core quinazoline (B50416) structure mdpi.com.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the protons of the quinazoline ring system and the methyl group would exhibit characteristic signals. The aromatic protons on the benzene (B151609) portion of the quinazoline ring are expected to appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic current. The methyl group protons would resonate in the upfield region, likely around δ 2.7-2.8 ppm mdpi.com. The protons of the primary amine group (-NH₂) would appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the quinazoline ring would show signals in the aromatic region (δ 120-170 ppm). The carbon atom attached to the amino group (C2) and the carbon at the fusion of the two rings would be significantly deshielded. For instance, in related derivatives, the C2 and C4 carbons appear around δ 158.8 ppm and δ 169.5 ppm, respectively mdpi.com. The methyl carbon signal would be found in the aliphatic region, typically around δ 21.6 ppm mdpi.com.
2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals. A COSY spectrum would reveal correlations between adjacent protons within the aromatic ring, while an HSQC or HMBC (Heteronuclear Multiple Bond Correlation) spectrum would link protons to the carbon atoms they are directly attached to or are near in the structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Core Structure Note: These are estimated values based on published data for N-substituted derivatives and general chemical shift knowledge. Actual values may vary.
| Atom Position | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) |
|---|---|---|
| -CH₃ | ~2.7 | ~21 |
| -NH₂ | Broad, variable | N/A |
| Aromatic C-H | 7.2 - 7.9 | 122 - 134 |
| Quaternary Aromatic C | N/A | 119 - 152 |
| C2 (adjacent to NH₂) | N/A | ~159 |
| C4 (adjacent to CH₃) | N/A | ~169 |
Infrared (IR) Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be characterized by absorption bands corresponding to its primary amine and aromatic quinazoline structure.
Key expected vibrational bands include:
N-H Stretching: As a primary amine, two distinct bands are expected in the region of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds orgchemboulder.com.
C=N Stretching: The carbon-nitrogen double bonds within the quinazoline ring system will produce characteristic stretching vibrations, typically in the 1620-1550 cm⁻¹ region.
Aromatic C=C Stretching: Multiple sharp bands are expected in the 1600-1450 cm⁻¹ range, which are characteristic of the carbon-carbon double bonds within the aromatic rings.
C-N Stretching: The stretching vibration of the aromatic amine C-N bond typically appears in the 1335-1250 cm⁻¹ region orgchemboulder.com.
N-H Bending: A bending vibration for the primary amine group is expected between 1650-1580 cm⁻¹ orgchemboulder.com.
C-H Stretching and Bending: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group occurs just below 3000 cm⁻¹. Out-of-plane C-H bending in the aromatic ring gives rise to signals in the 900-675 cm⁻¹ region, which can be diagnostic of the substitution pattern.
Table 2: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3300 |
| Primary Amine (N-H) | Bend | 1650 - 1580 |
| Aromatic Ring (C=C) | Stretch | 1600 - 1450 |
| Quinazoline Ring (C=N) | Stretch | 1620 - 1550 |
| Aromatic Amine (C-N) | Stretch | 1335 - 1250 |
| Aromatic C-H | Stretch | >3000 |
| Aliphatic C-H (Methyl) | Stretch | <3000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The extended π-conjugated system of the quinazoline ring in this compound is an effective chromophore, leading to strong absorption in the UV region. The spectrum is expected to show multiple absorption bands corresponding to π → π* transitions. While specific experimental data for this compound is scarce, quinoline (B57606) and quinazoline derivatives typically exhibit strong absorption maxima (λmax) between 220 nm and 350 nm researchgate.net. The exact position and intensity of these bands are sensitive to the solvent polarity and pH, which can affect the protonation state of the molecule.
Mass Spectrometry (MS, HRMS)
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₉N₃), the molecular weight is 159.19 g/mol nih.gov.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. The calculated exact mass of the neutral molecule [M] is 159.07965 Da. In HRMS analysis, the compound is typically observed as the protonated molecule [M+H]⁺, which would have a measured m/z (mass-to-charge ratio) value extremely close to its calculated value of 160.08693.
Fragmentation Pattern: In tandem mass spectrometry (MS/MS), the protonated molecule is fragmented to yield structural information. Plausible fragmentation pathways for this compound could include the loss of small neutral molecules such as ammonia (NH₃) or hydrogen cyanide (HCN). The fragmentation pattern provides a unique fingerprint that helps confirm the molecular structure.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉N₃ | nih.gov |
| Molecular Weight (Monoisotopic) | 159.079647300 Da | nih.gov |
| Molecular Weight (Average) | 159.19 g/mol | nih.gov |
| Calculated m/z for [M+H]⁺ | 160.08693 | Calculated |
Chromatographic Techniques
Chromatographic methods are essential for the separation, purification, and quantification of this compound from reaction mixtures or biological samples.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying the concentration of this compound. Given the compound's structure, a reversed-phase HPLC (RP-HPLC) method is most suitable.
Methodology:
Stationary Phase: A C18 (octadecylsilyl) column is commonly used for the separation of quinazoline derivatives due to its hydrophobic nature, which provides good retention for aromatic compounds tandfonline.comresearchgate.nettandfonline.com.
Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (such as ammonium acetate or formate) and an organic solvent, most commonly acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation of the target compound from any impurities.
Detection: A UV detector is the most common method for detecting quinazoline derivatives, owing to their strong UV absorbance. The detection wavelength would be set at one of the compound's absorption maxima (λmax) to achieve maximum sensitivity.
Quantification: By running a series of standards of known concentration, a calibration curve can be generated to accurately quantify the amount of this compound in an unknown sample based on its peak area. The retention time (the time it takes for the compound to elute from the column) serves as a qualitative identifier under specific chromatographic conditions.
The stability of quinazoline derivatives in various media, such as DMSO solutions used for biological assays, has been successfully monitored using RP-HPLC, confirming the suitability of this technique for quality control and analytical studies tandfonline.comresearchgate.nettandfonline.com.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a fundamental chromatographic technique used for the qualitative analysis of this compound and its derivatives. It is widely employed to separate components of a mixture based on their differential affinities for a stationary phase (typically silica gel) and a mobile phase (an organic solvent system). libretexts.orgyoutube.comchemistryhall.com The polarity of the compound dictates its interaction with the polar silica gel; less polar compounds travel further up the plate, resulting in a higher retention factor (Rƒ), while more polar compounds have stronger interactions with the stationary phase and exhibit lower Rƒ values. libretexts.orgyoutube.com
In the synthesis and analysis of N-substituted derivatives of this compound, TLC is routinely used to monitor reaction progress and identify products. The choice of the eluent system is critical for achieving clear separation. Common solvent systems include mixtures of non-polar solvents like petroleum ether (Pet) or hexane and more polar solvents like ethyl acetate (EtOAc). mdpi.com The ratio of these solvents is adjusted to optimize the separation of spots on the TLC plate.
For instance, in the synthesis of various N-substituted 4-methylquinazolin-2-amines, specific Rƒ values have been reported, which are crucial for identifying the compounds during analysis and purification. mdpi.com Visualization of the spots is typically achieved under UV light.
Table 1: Reported Rƒ Values for this compound Derivatives
| Compound Name | Eluent System (Pet/EtOAc) | Rƒ Value |
| N-(2-Methoxybenzyl)-4-methylquinazolin-2-amine | 4:1 | 0.35 |
| 4-Methyl-N-(thiophen-2-ylmethyl)quinazolin-2-amine | 8:1 | 0.35 |
| N-(3-Chlorobenzyl)-4-methylquinazolin-2-amine | 5:1 | 0.30 |
| 4-Methyl-N-(naphthalen-2-ylmethyl)quinazolin-2-amine | 4:1 | 0.30 |
| N-(2-Bromobenzyl)-4-methylquinazolin-2-amine | 8:1 | 0.25 |
Data sourced from synthesis reports of this compound derivatives. mdpi.com
Column Chromatography for Purification
Column chromatography is the standard method for the purification of this compound and its analogues on a preparative scale following synthesis. This technique operates on the same principles as TLC, utilizing a stationary phase (commonly silica gel) packed into a column through which a solvent system (mobile phase) is passed to separate the components of the reaction mixture.
The basic nature of the amine group in this compound can lead to challenges during purification on standard silica gel, which is acidic. The strong interaction between the basic amine and acidic silanol groups can cause poor separation, leading to streaking or tailing of the compound band on the column. biotage.com To mitigate these effects, several strategies are employed:
Addition of a Basic Modifier: A small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, is often added to the eluent. biotage.com This competing base neutralizes the acidic sites on the silica, preventing the target amine from binding too strongly and allowing for sharper, more symmetrical elution peaks.
Use of Amine-Functionalized Silica: An alternative is to use a stationary phase that has been chemically modified with amine groups. biotage.com This amine-functionalized silica provides a less acidic surface, which is more compatible with the purification of basic compounds and can lead to improved separation without the need for mobile phase modifiers. biotage.com
The selection of the solvent system, often guided by prior TLC analysis, typically involves a gradient of a non-polar solvent (e.g., pentane) and a polar solvent (e.g., ethyl acetate), allowing for the sequential elution of compounds with varying polarities. rsc.org
Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) is particularly valuable for characterizing the thermal stability of compounds like this compound. impactfactor.org TGA measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air).
A TGA thermogram provides critical information about:
Thermal Stability: It identifies the temperature at which the compound begins to decompose. For pharmaceutical and research chemicals, a high decomposition temperature is often desirable.
Decomposition Pattern: The TGA curve shows whether the decomposition occurs in a single step or multiple steps, which can offer insights into the degradation mechanism. nih.gov
Presence of Volatiles: An initial mass loss at lower temperatures (typically below 150°C) can indicate the presence of residual solvents or water within the sample.
Purity and Reaction Progress Monitoring
Ensuring the purity of this compound is critical for its use in further research and synthesis. The progress of reactions producing or consuming this compound is closely monitored to optimize reaction times and yields.
Reaction Progress Monitoring: TLC is the most common, rapid, and cost-effective method for monitoring the progress of a chemical reaction in real-time. youtube.com By spotting the reaction mixture on a TLC plate at different time intervals, chemists can observe the disappearance of the starting materials and the appearance of the product, this compound. The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible. youtube.comgoogle.com
Purity Assessment: Following purification by methods like column chromatography or recrystallization, the purity of the isolated this compound is assessed.
Chromatographic Methods: A single, well-defined spot on a TLC plate in multiple solvent systems is a strong indicator of purity. For more rigorous quantitative analysis, High-Performance Liquid Chromatography (HPLC) is employed. HPLC can separate the target compound from even trace impurities and provide a precise purity value, often expressed as a percentage of the total peak area. google.com For example, a purity of 99.5% was determined by HPLC for the related compound 2-(chloromethyl)-4-methylquinazoline after purification. google.com
Spectroscopic and Thermal Methods: The purity is further confirmed by spectroscopic techniques like NMR and Mass Spectrometry, which verify the chemical structure and molecular weight. Thermal analysis (TGA/DSC) can also support purity claims by showing sharp melting points and the absence of volatile impurities.
Future Research Directions and Lead Optimization
Design and Synthesis of Novel Derivates with Improved Efficacy and Selectivity
The quest for more potent and selective quinazoline-based drug candidates is an ongoing effort in medicinal chemistry. The design and synthesis of novel derivatives of 4-methylquinazolin-2-amine are centered on strategic structural modifications to optimize interactions with biological targets and improve pharmacokinetic profiles.
A common approach involves the synthesis of a series of analogs where different substituents are introduced at various positions of the quinazoline (B50416) ring and the exocyclic amino group. For instance, a series of 2-amino-4-methylquinazoline derivatives were developed as highly potent class I PI3K inhibitors. nih.gov Through a process of hybridization and subsequent scaffold hopping, researchers were able to identify compounds with nanomolar potencies against PI3K, significant anti-proliferative activities, and favorable pharmacokinetic profiles. nih.gov
Structure-activity relationship (SAR) studies are crucial in guiding the design of these new derivatives. These studies systematically evaluate how changes in the chemical structure affect the biological activity of the compound. For example, in the development of novel opioid receptor like-1 (ORL1) antagonists, SAR studies of 4-aminoquinazoline derivatives led to the identification of a highly potent and selective compound. nih.govresearchgate.net Molecular modeling is often employed in conjunction with SAR to understand the structural factors that contribute to high affinity and selectivity. nih.govresearchgate.net
The synthesis of these novel derivatives often involves multi-step reaction sequences. A common synthetic route to 4-aminoquinazolines involves the Niementowski reaction to generate the quinazolinone intermediate, followed by a silylation–amination reaction to introduce the desired amine at the 4-position. acs.org More recent methods include a hydrochloric acid-mediated [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones to produce 2-aminoquinazoline (B112073) derivatives. mdpi.com
The table below summarizes some examples of synthesized 4-aminoquinazoline derivatives and their biological activities.
| Compound Series | Target | Key Findings |
| 2-Amino-4-methylquinazoline derivatives | PI3K | Nanomolar potency, significant anti-proliferative activity, and favorable pharmacokinetics. nih.gov |
| 4-Anilinoquinazoline (B1210976) derivatives | EGFR and VEGFR-2 | Dual inhibitory activity, with some compounds showing hypoxia-selective anti-tumor effects. ijcce.ac.irnih.govtbzmed.ac.ir |
| N-arylquinazoline-4-amine analogs | WRN protein | Identification of potent anticancer agents with inhibitory effects on WRN helicase. nih.gov |
| 4-Aminoquinazoline derivatives | Opioid Receptor Like-1 (ORL1) | Discovery of highly potent and selective antagonists. nih.govresearchgate.net |
Further Elucidation of Mechanism of Action
While many derivatives of this compound have shown promising biological activity, a detailed understanding of their precise mechanism of action is often an area that requires further investigation. Elucidating the molecular targets and signaling pathways modulated by these compounds is critical for their rational development as therapeutic agents.
For many quinazoline derivatives, the primary mechanism of action involves the inhibition of protein kinases. The quinazoline scaffold can act as a mimic of the adenine (B156593) ring of ATP, allowing it to bind to the ATP-binding site of kinases and block their catalytic activity. researchgate.net For example, numerous 4-anilinoquinazoline derivatives have been developed as inhibitors of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), both of which are key targets in cancer therapy. ijcce.ac.irnih.govtbzmed.ac.irnih.gov The quinazoline core typically forms a hydrogen bond with a methionine residue in the hinge region of the kinase domain. nih.gov
However, the mechanism of action is not limited to kinase inhibition. As mentioned earlier, 4-aminoquinazoline derivatives have also been identified as antagonists of the ORL1 receptor. nih.govresearchgate.net Furthermore, some derivatives have shown activity against other targets, such as the Werner (WRN) syndrome protein, a multifunctional enzyme involved in DNA repair. nih.gov
Future research will likely focus on utilizing advanced techniques such as chemical proteomics and computational modeling to identify the full spectrum of molecular targets for this compound and its derivatives. A deeper understanding of the mechanism of action will not only help in optimizing the lead compounds but also in identifying potential biomarkers for patient stratification and predicting potential side effects.
Development of Advanced Preclinical Models for Efficacy Assessment
The translation of promising in vitro findings into in vivo efficacy is a major challenge in drug development. The use of advanced preclinical models that more accurately recapitulate human disease is essential for assessing the therapeutic potential of this compound derivatives.
Traditionally, the in vitro anticancer activity of these compounds is evaluated against a panel of human cancer cell lines. nih.govnih.gov Compounds showing significant activity are then often tested in vivo using xenograft models, where human tumor cells are implanted into immunodeficient mice. nih.govnih.govmdpi.com For instance, the antitumor efficacy of a 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one was evaluated in nude mice bearing MCF-7 xenograft tumors. nih.gov Similarly, the in vivo efficacy of novel 4-anilinoquinazoline derivatives was confirmed in A549 xenografts in BALB/c-nu mice. nih.gov
However, these traditional models have limitations. Xenograft models using established cell lines may not fully capture the heterogeneity and complexity of human tumors. Therefore, there is a growing interest in the development and use of more advanced preclinical models. These include:
Patient-Derived Xenograft (PDX) Models: These models involve the implantation of tumor fragments from a patient directly into an immunodeficient mouse. PDX models are believed to better represent the genetic and phenotypic diversity of human cancers.
Genetically Engineered Mouse Models (GEMMs): These models are engineered to develop tumors that are driven by specific genetic mutations, closely mimicking the development of human cancers.
Organoid Cultures: These are three-dimensional cell cultures derived from patient tumors that can be grown in the laboratory and used for high-throughput drug screening.
The use of these advanced preclinical models will provide a more rigorous assessment of the efficacy of this compound derivatives and increase the likelihood of success in clinical trials.
Exploration of Hybrid Molecules and Scaffold Hopping Strategies
To further expand the therapeutic potential of the this compound scaffold, researchers are exploring innovative drug design strategies such as the creation of hybrid molecules and the application of scaffold hopping.
Scaffold hopping is a computational or medicinal chemistry strategy used to identify new molecular scaffolds that are structurally different from a known active compound but retain similar biological activity. nih.govresearchgate.netnih.govunipa.it This approach is particularly useful for discovering novel intellectual property, improving physicochemical properties, and overcoming limitations of the original scaffold. For instance, scaffold hopping has been successfully applied to optimize a lead compound, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, leading to the discovery of new tubulin polymerization inhibitors with different scaffolds but comparable or even improved antitumor activity. nih.govresearchgate.net This was achieved through strategies like C-ring expansion and isometric replacement of the A/B-ring. nih.govresearchgate.net
The table below provides examples of these strategies applied to the quinazoline scaffold.
| Strategy | Description | Example |
| Hybrid Molecules | Covalently linking two or more pharmacophores to create a single molecule with multiple biological activities. nih.govnih.govmdpi.com | Quinazoline-benzimidazole hybrids designed as Aurora kinase inhibitors. nih.gov |
| Scaffold Hopping | Identifying new molecular scaffolds that are structurally different from a known active compound but retain similar biological activity. nih.govresearchgate.netnih.govunipa.it | Optimization of a quinazoline-based lead to discover novel N-aryl-3,4-dihydroquinoxalin-2(1H)-ones as tubulin inhibitors. nih.gov |
The exploration of hybrid molecules and scaffold hopping strategies represents a promising avenue for the discovery of next-generation therapeutics based on the this compound scaffold, with the potential for improved efficacy, novel mechanisms of action, and enhanced drug-like properties.
Q & A
Q. What are the standard synthetic routes for 4-Methylquinazolin-2-amine, and how can reaction conditions be optimized for yield?
Methodological Answer:
- Nucleophilic Substitution : React 4-chloroquinazoline with methylamine under reflux in ethanol or DMF. Adjust reaction time (2–4 hours) and stoichiometric ratios (1:1.2 molar ratio of chloroquinazoline to methylamine) to minimize byproducts .
- Microwave-Assisted Synthesis : Use Suzuki-Miyaura coupling for derivatives. Example: Combine 6-bromo-N-substituted quinazolin-4-amine with aryl boronic acids in DMF, sodium carbonate, and Pd(PPh₃)₄ catalyst. Microwave at 150°C for 1 hour to achieve 58–99% yields .
- Purification : Column chromatography with ethyl acetate/hexane gradients (5–75%) removes unreacted reagents. Confirm purity via LCMS (>95%) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–3.0 ppm). For example, 4-methyl protons appear as singlets in quinazoline derivatives .
- HRMS : Validate molecular weight (e.g., m/z 362.0957 for a derivative matches C₂₀H₁₆N₃O₂S ).
- IR Spectroscopy : Detect C=N (1600–1650 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) stretches .
Q. How can researchers design preliminary biological assays to evaluate antimicrobial activity?
Methodological Answer:
- MIC Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare compound dilutions in DMSO (≤1% v/v) and incubate at 37°C for 18–24 hours .
- Positive Controls : Compare to ciprofloxacin (bacteria) or fluconazole (fungi). Report IC₅₀ values and selectivity indices .
Advanced Research Questions
Q. How can 3D QSAR models be applied to understand the structure-activity relationship (SAR) of this compound analogs?
Methodological Answer:
- Pharmacophore Mapping : Align active/inactive analogs using software like Schrödinger or MOE. Highlight critical substituents (e.g., electron-withdrawing groups at C6 enhance kinase inhibition) .
- CoMFA/CoMSIA : Generate contour maps to visualize steric, electrostatic, and hydrophobic fields. Validate models with leave-one-out cross-validation (q² > 0.5) .
- Docking Studies : Use AutoDock Vina to predict binding modes in target proteins (e.g., CDC2-like kinases). Prioritize compounds with hydrogen bonds to hinge regions .
Q. What statistical approaches resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Heterogeneity Analysis : Calculate I² (proportion of total variability due to heterogeneity) and H (ratio of observed to expected variance) using meta-analysis tools (e.g., RevMan). I² > 50% indicates significant heterogeneity .
- Sensitivity Analysis : Exclude outlier studies (e.g., those using non-standard assay conditions) and reassess effect sizes. Use random-effects models if heterogeneity persists .
Q. How can regioselectivity challenges in quinazoline functionalization be addressed?
Methodological Answer:
Q. What strategies improve metabolic stability in this compound-based drug candidates?
Methodological Answer:
Q. How are computational methods used to predict toxicity profiles?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
